molecular formula C5H8ClIO2 B15389958 (1-Chloro-3-iodopropan-2-yl) acetate

(1-Chloro-3-iodopropan-2-yl) acetate

Cat. No.: B15389958
M. Wt: 262.47 g/mol
InChI Key: UEOWFFBDJNCLKY-UHFFFAOYSA-N
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Description

(1-Chloro-3-iodopropan-2-yl) acetate is a halogenated ester with a propane backbone substituted by chlorine at position 1, iodine at position 3, and an acetyloxy group at position 2. Its molecular formula is C₅H₈ClIO₂, and its molecular weight is 262.47 g/mol. The presence of both chlorine and iodine introduces unique reactivity due to their differing electronegativities, atomic radii, and leaving-group tendencies.

Properties

Molecular Formula

C5H8ClIO2

Molecular Weight

262.47 g/mol

IUPAC Name

(1-chloro-3-iodopropan-2-yl) acetate

InChI

InChI=1S/C5H8ClIO2/c1-4(8)9-5(2-6)3-7/h5H,2-3H2,1H3

InChI Key

UEOWFFBDJNCLKY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CCl)CI

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Esters and Thioesters

Key Compounds:

[(Z)-3-Chloroprop-2-enyl] Acetate (CAS 52410-41-0)

  • Molecular Formula : C₅H₇ClO₂
  • Molecular Weight : 134.56 g/mol
  • Structure : Features a chlorinated propenyl group with a Z-configuration double bond and an acetate ester.
  • Reactivity : The alkene moiety enables addition reactions (e.g., hydrohalogenation), while the chlorine substituent facilitates nucleophilic substitution .

3-Chloropropanethiol Acetate (CAS 13012-54-9)

  • Molecular Formula : C₅H₉ClOS
  • Molecular Weight : 152.64 g/mol
  • Structure : Contains a thiol (-SH) group at position 1 and acetate at position 3.
  • Reactivity : The thiol group increases acidity (pKa ~10) and enables disulfide bond formation, distinguishing it from oxygen-based esters like the target compound .
Comparative Table:
Compound Molecular Formula Molecular Weight Key Features Reactivity Highlights
(1-Chloro-3-iodopropan-2-yl) acetate C₅H₈ClIO₂ 262.47 Dual halogenation (Cl, I) Potential for SN2 reactions with I⁻
[(Z)-3-Chloroprop-2-enyl] acetate C₅H₇ClO₂ 134.56 Z-alkene configuration Alkene addition, Cl substitution
3-Chloropropanethiol acetate C₅H₉ClOS 152.64 Thiol group Thiol-disulfide redox chemistry

Halogenated Alcohols and Alkenes

1-Chloro-2-Propanol (CAS 127-00-4) Molecular Formula: C₃H₇ClO Molecular Weight: 94.54 g/mol Structure: Chlorine at position 1, hydroxyl at position 2. Reactivity: Less steric hindrance than the target compound, favoring esterification or oxidation .

3-Chloro-1-Propene (Allyl Chloride) (CAS 107-05-1)

  • Molecular Formula : C₃H₅Cl
  • Molecular Weight : 76.53 g/mol
  • Structure : Terminal alkene with chlorine at position 3.
  • Reactivity : High electrophilicity due to allylic chloride; used in polymer and pesticide synthesis .
Key Differences:
  • Steric Effects : The target compound’s iodine atom introduces steric bulk, likely slowing reaction kinetics compared to smaller analogs like allyl chloride.
  • Leaving-Group Ability : Iodine’s weaker bond strength (vs. chlorine) may enhance its role in elimination or substitution reactions.

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